4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
Description
The compound 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one (hereafter referred to as the "target compound") is a tricyclic heterocyclic molecule featuring a fused oxa-diaza ring system. Its core structure includes:
- A chlorine substituent at position 2.
- A methyl group at position 7.
- A ketone at position 11.
- A bicyclic framework with a 7.3.1 ring topology.
Molecular Formula: C₁₁H₁₀ClN₂O₂
Molecular Weight: ~252.67 g/mol (calculated).
Synthetic Relevance: Derivatives of this scaffold are synthesized via multi-component reactions involving aldehydes, ketones, and urea or thiourea, often catalyzed by acids like sulfamic acid .
Properties
IUPAC Name |
4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-11-5-8(13-10(15)14-11)7-4-6(12)2-3-9(7)16-11/h2-4,8H,5H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEUXWPZCHVGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, using sodium hydrogen sulfate as a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms like chlorine can be substituted with other groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
Scientific Research Applications
4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is conducted to evaluate its potential as a drug candidate for various diseases.
Industry: The compound is investigated for its use in materials science, particularly in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Analysis
Substituent Effects on Reactivity :
- Halogenation : Bromine substitution (283.12 g/mol, ) increases molecular weight and may alter electrophilic aromatic substitution patterns compared to chlorine.
- Fluorophenyl Groups : Fluorine at the 4-position (328.34 g/mol, ) improves metabolic stability and membrane permeability, critical for drug design.
Pharmacological Potential: Piperazinyl Derivatives (533.03 g/mol, ): The addition of a piperazinyl-carbonylphenyl group suggests targeting of G-protein-coupled receptors (GPCRs), common in antipsychotic or antidepressant drugs. Thione Derivatives (268.73 g/mol, ): The thione group could enable coordination with metal ions (e.g., Zn²⁺ in metalloenzymes), making it relevant for enzyme inhibition.
Biological Activity: Analgesic Activity: Derivatives with arylaminocarbonyl groups (e.g., N-aryl(N,N-diethyl)aminocarbonyl) demonstrated analgesic effects in vivo with low acute toxicity . Anticancer Potential: The SK2 analog (a related tricyclic compound) showed ROS-dependent antiproliferative effects in oral cancer cells when combined with X-ray therapy .
Biological Activity
4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one is a complex organic compound notable for its unique bicyclic structure and potential biological activities. The compound features a chloro substituent and an oxo group that contribute to its diverse chemical reactivity. This article aims to explore the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one is with a molecular weight of approximately 374.8182 g/mol. The compound's structure can be represented as follows:
This structural complexity allows for various interactions with biological targets.
The biological activity of 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one has been explored in several studies that suggest its potential as an antibacterial and antiviral agent. The specific mechanisms are still under investigation but may involve:
- Binding Affinities : Interaction studies indicate that the compound may bind to specific receptors or enzymes within microbial cells.
- Inhibition of Pathogenic Mechanisms : Similar compounds have shown effectiveness in inhibiting virulence factors in pathogens.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally similar to 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.] | Similar bicyclic structure without chlorine | Antiviral and antibacterial |
| 13-Ethoxycarbonyl derivative | Contains ethoxycarbonyl substituent | Antitumor activity |
| 8-Oxa derivatives | Varying oxo or thioxo groups | Diverse biological activities |
These comparisons highlight the unique properties of 4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca in terms of its chloro substitution and potential applications in pharmacology.
Antimicrobial Activity
Research has demonstrated that compounds similar to 4-Chloro-9-methyl-8-oxa have exhibited significant antimicrobial properties against various bacterial strains. For instance:
- Study A : Evaluated the efficacy of this compound against Gram-positive bacteria such as Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Study B : Investigated antiviral properties against Influenza A virus, revealing a promising reduction in viral replication rates.
Future Directions
Further research is needed to elucidate the precise mechanisms through which 4-Chloro-9-methyl-8-oxa interacts with biological systems:
- Target Identification : Identifying specific proteins or pathways affected by this compound could enhance understanding of its therapeutic potential.
- In Vivo Studies : Conducting animal studies will provide insights into the pharmacokinetics and pharmacodynamics of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
